
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide typically involves the reaction of 4,5-dichloro-2-thiazolyl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-dimethylacetamide
- 2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylpropionamide
Uniqueness
2-((4,5-Dichloro-2-thiazol-yl)oxy)-N,N-diethylacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties might make it more effective in certain applications compared to similar compounds.
Properties
CAS No. |
76668-05-8 |
|---|---|
Molecular Formula |
C9H12Cl2N2O2S |
Molecular Weight |
283.17 g/mol |
IUPAC Name |
2-[(4,5-dichloro-1,3-thiazol-2-yl)oxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)6(14)5-15-9-12-7(10)8(11)16-9/h3-5H2,1-2H3 |
InChI Key |
USKBGZTZMGJXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=NC(=C(S1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



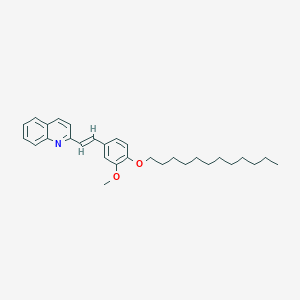


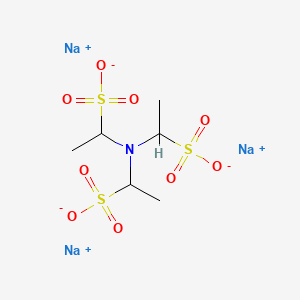

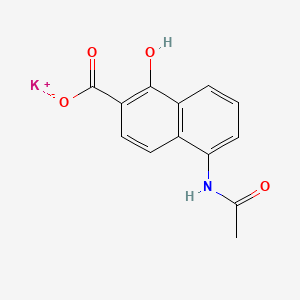
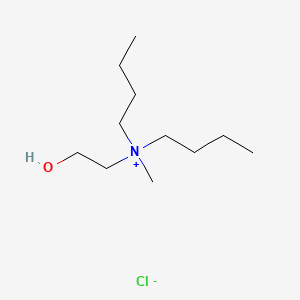
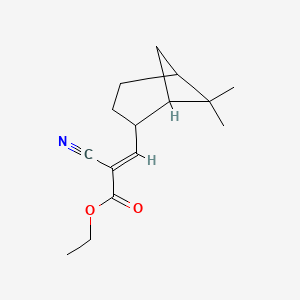
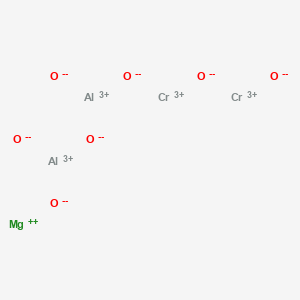
![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)



